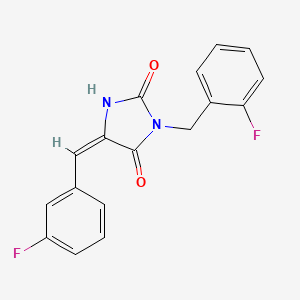
3-(2-fluorobenzyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(2-fluorobenzyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione and its derivatives typically involves multiple steps, including name reactions such as the Buchere-Bergs reaction and the Diels-Alder reaction. These methods allow for the introduction of different organic reactive groups, imparting diverse pharmacological properties to the Hydantoin derivatives (Sudani & Desai, 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and interaction with biological targets. High-resolution spectroscopy and computational methods offer insights into their conformation, essential for designing derivatives with optimized pharmacological activities (Issac & Tierney, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Anti-inflammatory and Analgesic Activities : Derivatives of imidazolidinedione, related to the chemical , have been synthesized and evaluated for anti-inflammatory and analgesic properties. These compounds showed significant activity in models of inflammation and pain, indicating their potential for developing new therapeutic agents (Khalifa & Abdelbaky, 2008).
- Anticancer Potential : N-benzyl aplysinopsin analogs, incorporating structural motifs similar to imidazolidinediones, have shown potent in vitro cytotoxicity against various human tumor cell lines. Such compounds, through modifications, exhibit promising anticancer activities, especially against melanoma and ovarian cancer cells (Penthala, Yerramreddy, & Crooks, 2011).
Material Science and Chemistry
- N-Heterocyclic Carbenes and Catalysis : Studies have demonstrated the synthesis and structural analysis of N-heterocyclic carbene (NHC) precursors, including imidazolidinediones with fluorophenyl groups. These compounds are pivotal in developing new catalysts for chemical synthesis, illustrating the utility of such structures in advancing synthetic methodologies (Hobbs et al., 2010).
- Ruthenium(II) Complexes for C-N Bond Formation : Imidazolidinedione derivatives have been utilized in designing ruthenium(II) complexes that serve as efficient catalysts for C-N bond-forming reactions. This research underscores the compound's role in facilitating novel, sustainable chemical transformations (Donthireddy, Illam, & Rit, 2020).
Environmental and Corrosion Science
- Corrosion Inhibition : Ionic liquids derived from imidazolidinediones have been explored for their anticorrosion properties, particularly in protecting mild steel in acidic conditions. Such studies reveal the compound's potential in developing green, efficient corrosion inhibitors (Bhaskaran et al., 2019).
Propiedades
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-6-3-4-11(8-13)9-15-16(22)21(17(23)20-15)10-12-5-1-2-7-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTGUFIFHOODMN-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(2-fluorobenzyl)-5-(3-fluorobenzylidene)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)
![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)
![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)
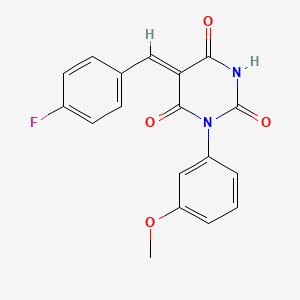
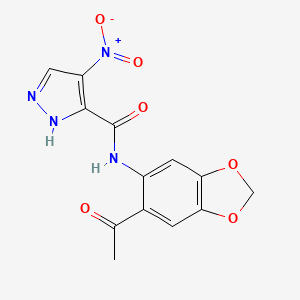
![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
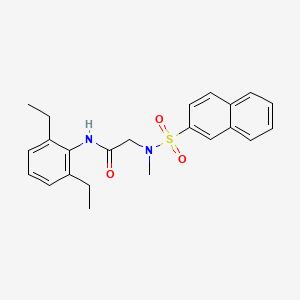
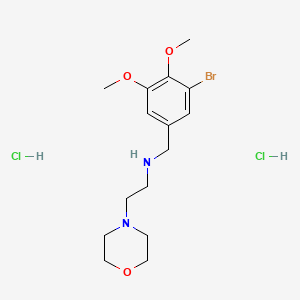
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

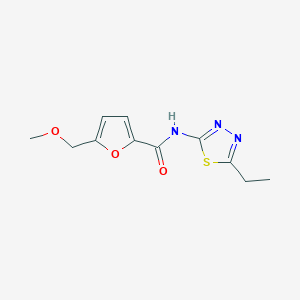
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)